molecular formula C97H181N37O19 B14763706 Lrvrlashlrklrkrll

Lrvrlashlrklrkrll

Cat. No.: B14763706
M. Wt: 2169.7 g/mol
InChI Key: QTWXJKVJIKDSLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

COG133 is a synthetic peptide derived from the apolipoprotein E (ApoE) protein. It is known for its neuroprotective and anti-inflammatory properties. The peptide sequence of COG133 is LRVRLASHLRKLRKRLL, and it mimics the receptor-binding region of ApoE. This compound has been extensively studied for its potential therapeutic applications, particularly in neurological disorders such as multiple sclerosis and Alzheimer’s disease .

Preparation Methods

COG133 is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC and deprotection reagents such as TFA. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

COG133 undergoes various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the methionine residues, leading to the formation of sulfoxides.

    Reduction: Reduction reactions can be used to reverse oxidation or to reduce disulfide bonds if present.

    Substitution: Amino acid residues in the peptide can be substituted to create analogs with potentially different biological activities. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol (DTT). .

Mechanism of Action

COG133 exerts its effects primarily through its interaction with the low-density lipoprotein receptor-related protein (LRP). By mimicking the receptor-binding region of ApoE, COG133 can inhibit the function of the NMDA receptor channel and reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6. This results in decreased inflammation and neuroprotection .

Comparison with Similar Compounds

COG133 is often compared with other ApoE mimetic peptides, such as ApoE23. Both peptides share similar sequences and functions but differ in their specific amino acid compositions and biological activities. For instance, while both peptides exhibit anti-inflammatory properties, COG133 has been shown to have a more pronounced effect on reducing neuroinflammation and protecting against neuronal damage .

Similar Compounds

COG133 stands out due to its specific sequence and potent neuroprotective effects, making it a valuable compound in neurological research.

Properties

Molecular Formula

C97H181N37O19

Molecular Weight

2169.7 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[(2-acetamido-4-methylpentanoyl)amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]hexanamide

InChI

InChI=1S/C97H181N37O19/c1-50(2)40-67(76(100)137)127-89(150)72(45-55(11)12)130-82(143)64(30-23-37-114-95(105)106)122-78(139)60(26-17-19-33-98)120-79(140)62(28-21-35-112-93(101)102)123-87(148)70(43-53(7)8)129-81(142)61(27-18-20-34-99)121-80(141)63(29-22-36-113-94(103)104)124-88(149)71(44-54(9)10)131-90(151)73(46-59-47-111-49-117-59)132-91(152)74(48-135)133-77(138)57(15)118-85(146)69(42-52(5)6)128-83(144)65(31-24-38-115-96(107)108)126-92(153)75(56(13)14)134-84(145)66(32-25-39-116-97(109)110)125-86(147)68(41-51(3)4)119-58(16)136/h47,49-57,60-75,135H,17-46,48,98-99H2,1-16H3,(H2,100,137)(H,111,117)(H,118,146)(H,119,136)(H,120,140)(H,121,141)(H,122,139)(H,123,148)(H,124,149)(H,125,147)(H,126,153)(H,127,150)(H,128,144)(H,129,142)(H,130,143)(H,131,151)(H,132,152)(H,133,138)(H,134,145)(H4,101,102,112)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116)

InChI Key

QTWXJKVJIKDSLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C

Origin of Product

United States

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